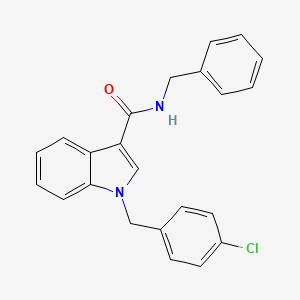

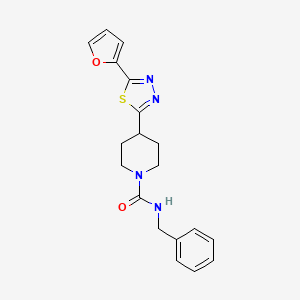

N-benzyl-1-(4-chlorobenzyl)-1H-indole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-benzyl-1-(4-chlorobenzyl)-1H-indole-3-carboxamide (also known as GW501516 or Endurobol) is a synthetic drug that was first developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. It belongs to a class of compounds known as selective androgen receptor modulators (SARMs) and is classified as a peroxisome proliferator-activated receptor delta (PPARδ) agonist. In recent years, it has gained popularity as a performance-enhancing drug among athletes and bodybuilders due to its ability to increase endurance and promote fat loss.

科学的研究の応用

Molecular Synthesis and Characterization

The synthesis and characterization of compounds bearing the indole nucleus, such as 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, involve complex procedures that yield compounds with anti-tumor and anti-inflammatory activities. These activities are attributed to DNA and protein interactions, highlighting the compound's significance in the development of therapeutic agents (Geetha et al., 2019). Additionally, the detailed molecular structure elucidation through single crystal X-ray diffraction studies provides insights into the molecular interactions responsible for the observed biological activities.

Computational Analysis and Biological Activity

Indole derivatives have been synthesized with high yields and characterized through various spectroscopic techniques, demonstrating their potential in addressing biological targets such as cyclooxygenase COX-1 and 2 domains. For instance, N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole has been synthesized and its anti-inflammatory activity confirmed by in silico modeling studies. Such studies, including DFT calculations and Hirshfeld surface analysis, provide a comprehensive understanding of the molecule's stability and electronic properties, which are crucial for designing compounds with desired biological activities (Al-Ostoot et al., 2020).

Catalytic Applications and Chemical Transformations

The research on compounds related to N-benzyl-1-(4-chlorobenzyl)-1H-indole-3-carboxamide extends to their catalytic applications, such as in the synthesis of indole-3-carboxylic acids through carboxylation under CO2 pressure. These studies not only contribute to the field of synthetic organic chemistry by providing efficient methods for functionalizing indoles but also highlight the versatility of indole derivatives in chemical transformations (Nemoto et al., 2016).

Supramolecular Assembly and Catalysis

The utility of benzene-1,3,5-tricarboxamides (BTAs) in constructing amide functionalized covalent organic frameworks (COFs) demonstrates the indole derivatives' role in supramolecular chemistry. These COFs exhibit high catalytic efficiency for reactions such as Knoevenagel condensation, indicating the potential of indole derivatives in the development of heterogeneous catalysts (Li et al., 2019).

特性

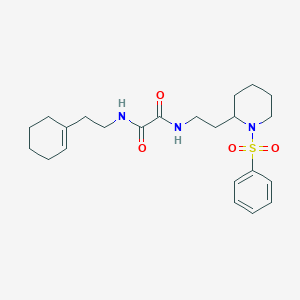

IUPAC Name |

N-benzyl-1-[(4-chlorophenyl)methyl]indole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O/c24-19-12-10-18(11-13-19)15-26-16-21(20-8-4-5-9-22(20)26)23(27)25-14-17-6-2-1-3-7-17/h1-13,16H,14-15H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOSOOHPPGZWRTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocyclopentyl)-2-[2-(morpholine-4-carbonyl)-2,3-dihydro-1,4-benzoxazin-4-yl]acetamide](/img/structure/B2878755.png)

![3-Methyl-5-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2878759.png)

![N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B2878764.png)

![[(1r,3r)-1-(Aminomethyl)-3-(benzyloxy)cyclobutyl]methanol hydrochloride](/img/structure/B2878769.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2878771.png)

![Methyl 4-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2878772.png)

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2878774.png)

![4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B2878775.png)